molecular formula C13H13IN2O3 B8272780 methyl 4-iodo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate

methyl 4-iodo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No. B8272780
M. Wt: 372.16 g/mol
InChI Key: QGCNORYLIOJCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-iodo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C13H13IN2O3 and its molecular weight is 372.16 g/mol. The purity is usually 95%.
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properties

Product Name

methyl 4-iodo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate

Molecular Formula

C13H13IN2O3

Molecular Weight

372.16 g/mol

IUPAC Name

methyl 4-iodo-5-(4-methoxyphenyl)-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C13H13IN2O3/c1-16-12(13(17)19-3)10(14)11(15-16)8-4-6-9(18-2)7-5-8/h4-7H,1-3H3

InChI Key

QGCNORYLIOJCNZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=C(C=C2)OC)I)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Silver sulfate (640 mg, 2.053 mmol) and iodine (0.106 mL, 2.053 mmol) were added successively to a solution of methyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate (405.8 mg, 1.648 mmol) in EtOH (20.0 mL) at 25° C. and the reaction was stirred vigorously for 4 h. The reaction mixture was filtered through a plug of Celite®. The filtrate was diluted with EtOAc (20 mL) and washed with satd Na2SO3 (10 mL). The organic layer was dried (Na2SO4) and concentrated in vacuo to give the crude product. This was purified by flash chromatography (Biotage Horizon, 25M, Si, ˜20 mL/min, 100% hexanes for 144 mL, gradient to 20% EtOAc in hexanes over 2394 mL) to afford methyl 4-iodo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate, as a colorless solid. Rf=0.33 (20% EtOAc/hexanes). LCMS calc.=373.01. found=372.89 (M+H)+. 1H NMR (600 MHz, CDCl3): δ 7.68 (d, J=8.6 Hz, 2H); 6.97 (d, J=8.6 Hz, 2H); 4.22 (s, 3H); 3.96 (s, 3H); 3.85 (s, 3H).
Quantity
0.106 mL
Type
reactant
Reaction Step One
Quantity
405.8 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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